molecular formula C6H3BrF2 B1265433 2-Bromo-1,4-difluorobenzene CAS No. 399-94-0

2-Bromo-1,4-difluorobenzene

Cat. No.: B1265433
CAS No.: 399-94-0
M. Wt: 192.99 g/mol
InChI Key: XCRCSPKQEDMVBO-UHFFFAOYSA-N
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Description

Lithiation of 2-bromo-1,4-difluorobenzene in the presence of lithium diisopropylamide (LDA) in THF-hexane, butyllithium in diethyl ether-hexane and butyllithium in THF-hexane has been reported.

Biochemical Analysis

Biochemical Properties

2-Bromo-1,4-difluorobenzene plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating specific biochemical transformations. For instance, it can undergo lithiation in the presence of lithium diisopropylamide (LDA) in THF-hexane, which is a crucial step in the synthesis of more complex organic molecules . The interactions of this compound with enzymes and proteins are primarily based on its ability to form covalent bonds with specific active sites, thereby influencing the catalytic activity of these biomolecules.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For example, it can form covalent bonds with the active sites of enzymes, thereby blocking substrate binding and inhibiting enzymatic reactions . Additionally, this compound can influence gene expression by interacting with transcription factors or DNA sequences, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may undergo degradation, leading to the formation of by-products that can affect cellular function. Long-term studies have shown that the compound can have sustained effects on cellular processes, including alterations in cell signaling and gene expression, which can persist even after the compound has degraded .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular functions .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound can be metabolized through processes such as oxidation, reduction, and conjugation, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For example, this compound may accumulate in the cytoplasm or nucleus, where it can interact with enzymes, DNA, or other biomolecules .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, this compound may be targeted to the endoplasmic reticulum, where it can affect protein synthesis and folding .

Properties

IUPAC Name

2-bromo-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2/c7-5-3-4(8)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRCSPKQEDMVBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192949
Record name 2-Bromo-1,4-difluorobenzene
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Molecular Weight

192.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-94-0
Record name 1-Bromo-2,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-94-0
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Record name 2-Bromo-1,4-difluorobenzene
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Record name 399-94-0
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Record name 2-Bromo-1,4-difluorobenzene
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Record name 2-bromo-1,4-difluorobenzene
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Record name 2,5-Difluorobromobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Customer
Q & A

Q1: What is the significance of generating 2,5-difluorophenyl lithium from 1-bromo-2,5-difluorobenzene?

A1: 1-Bromo-2,5-difluorobenzene serves as a valuable precursor for generating 2,5-difluorophenyl lithium [, ]. This organolithium reagent plays a crucial role in organic synthesis, enabling the introduction of a 2,5-difluorophenyl group into various molecules. This is particularly useful for synthesizing complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

Q2: How does the stability of 2,5-difluorophenyl lithium compare to its Grignard counterpart?

A2: Research indicates that 2,5-difluorophenyl lithium, generated from 1-bromo-2,5-difluorobenzene, exhibits limited thermal stability []. In contrast, the corresponding Grignard reagent, formed via bromine-magnesium exchange, demonstrates greater stability []. This difference in stability influences the reaction conditions and choice of reagent depending on the specific synthetic transformation desired.

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